N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” is a complex organic compound that features a variety of functional groups, including methoxy, nitro, sulfanyl, and dioxolo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the dioxoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions using thiol reagents.
Attachment of the nitrophenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the butanamide side chain: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
Medicine
The compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry
Applications in materials science, particularly in the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” would depend on its specific biological target. Potential mechanisms could involve:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide: shares structural similarities with other quinazoline derivatives and dioxolo compounds.
Uniqueness
- The combination of functional groups in this compound provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O8S/c1-39-24-9-8-19(14-25(24)40-2)10-11-31-28(35)7-4-12-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-3-6-21(13-20)34(37)38/h3,5-6,8-9,13-16H,4,7,10-12,17-18H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIMQMGZVJGBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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